1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8F3NO3S It is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and subsequent functional group modifications under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases.
Scientific Research Applications
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one: Similar structure but lacks the thio group.
2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid: Contains an acetic acid moiety instead of the propan-2-one group. These comparisons highlight the unique presence of the trifluoromethylthio group in this compound, which can significantly influence its chemical behavior and applications.
Properties
Molecular Formula |
C10H8F3NO3S |
---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-6(15)4-7-2-3-8(18-10(11,12)13)5-9(7)14(16)17/h2-3,5H,4H2,1H3 |
InChI Key |
YBAJYYIRJZQNRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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